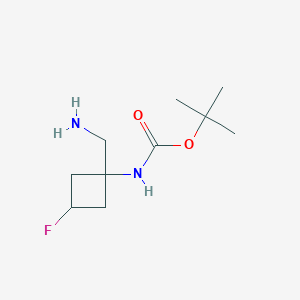

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine

Overview

Description

Boc-protected amino compounds are widely used in the field of peptide synthesis . The Boc group serves as a protective group for amines, preventing them from reacting under certain conditions. It’s particularly useful because it can be removed under mild acidic conditions .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods have been developed for the Boc protection of amines, including the use of catalysts and solvent-free conditions .

Molecular Structure Analysis

The molecular structure of Boc-protected amino compounds can be determined by methods such as X-ray crystallography . The Boc group itself consists of a carbonyl group (C=O) and a tert-butyl group (C(CH3)3).

Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . They can be deprotected (i.e., the Boc group can be removed) under mild acidic conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of a Boc-protected amino compound depend on the specific compound . For example, the molecular weight of a Boc-protected compound can be calculated based on its molecular formula .

Scientific Research Applications

Chemoselective BOC Protection of Amines

- Scientific Field : Organic Chemistry

- Application Summary : BOC protection is a method used in organic synthesis to protect the amine functionality of a compound. This is important in the synthesis of biologically active molecules .

- Methods of Application : The BOC protection of amines is achieved in catalyst and solvent-free media under mild reaction conditions. The products are confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : The result is a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

Dual Protection of Amino Functions Involving BOC

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the dual protection of amines and amides using BOC-groups .

- Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides .

- Results or Outcomes : The result is a facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Aqueous Microwave-Assisted Solid-Phase Synthesis Using BOC-Amino Acid Nanoparticles

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the use of BOC-amino acid nanoparticles in aqueous microwave-assisted solid-phase synthesis .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : The specific results or outcomes are not detailed in the source .

Dual Protection of Amino Functions Involving BOC

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the dual protection of amines and amides using BOC-groups .

- Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides .

- Results or Outcomes : The result is a facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Protection of Amino Groups

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the protection of amino groups using 1-Alkyl-3-methylimidazolium cation based ionic liquids .

- Methods of Application : The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc 2 O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium .

- Results or Outcomes : The result is an efficient chemoselective N-tert-butyloxycarbonylation of amines .

Dual Protection of Amino Functions Involving BOC

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the dual protection of amines and amides using BOC-groups .

- Methods of Application : The process involves the synthesis, properties, and applications of products containing one or two BOC-groups resulting from dual protection of amines and amides .

- Results or Outcomes : The result is a facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

Practical One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes : A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

Protection of Amino Groups

- Scientific Field : Organic Chemistry

- Application Summary : This application involves the protection of amino groups using 1-Alkyl-3-methylimidazolium cation based ionic liquids .

- Methods of Application : The catalytic role of the ionic liquid is envisaged as electrophilic activation of di-tert-butyl dicarbonate (Boc 2 O) through bifurcated hydrogen bond formation with the C-2 hydrogen of the 1-alkyl-3-methylimidazolium .

- Results or Outcomes : The result is an efficient chemoselective N-tert-butyloxycarbonylation of amines .

Safety And Hazards

Future Directions

The use of Boc-protected amino compounds is likely to continue to be an important area of research, particularly in the field of peptide synthesis . Future research may focus on developing new methods for Boc protection and deprotection, as well as exploring the use of Boc-protected amino compounds in the synthesis of complex peptides and other bioactive molecules .

properties

IUPAC Name |

tert-butyl N-[1-(aminomethyl)-3-fluorocyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-10(6-12)4-7(11)5-10/h7H,4-6,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSWSFKAIZTAJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Boc-amino)-3-fluorocyclobutane-1-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl 5H-Spiro[Azetidine-3,6-Pyrido[3,2-E]Pyrrolo[1,2-A]Pyrazine]-1-Carboxylate](/img/structure/B1403385.png)

![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)

![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)

![ethyl (2E)-2-cyano-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B1403390.png)

![Ethyl 5-boc-5-aza-spiro[3.4]octane-2-carboxylate](/img/structure/B1403402.png)